2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
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Overview
Description
2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chlorobenzoyl chloride with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2,5-dicarboxylic acid, while substitution of the chlorine atom can produce various substituted benzamides .
Scientific Research Applications
2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(2E,4E)-1-(naphthalen-2-ylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
- 2-chloro-N-[(2E,4E)-1-morpholino-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
2-chloro-N-[(2E,4E)-1-(furan-2-ylmethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c24-20-13-5-4-12-19(20)22(27)26-21(14-6-10-17-8-2-1-3-9-17)23(28)25-16-18-11-7-15-29-18/h1-15H,16H2,(H,25,28)(H,26,27)/b10-6+,21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJUYEJATAQHQW-CILZVWTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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